
(2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one exhibits a range of biochemical and physiological effects. The compound has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one in lab experiments is its potential to act as a lead compound for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one. One potential direction is the further investigation of its potential applications in the treatment of various diseases. Another direction is the development of new synthetic routes for the compound to improve its solubility and other properties. Additionally, the compound could be further studied for its potential applications in material science and other fields.
Méthodes De Synthèse
The synthesis of (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves the reaction of 3-amino-4-methoxybenzaldehyde and 3-acetyl-4-hydroxycoumarin in the presence of ammonium acetate and acetic acid. The reaction occurs via a Knoevenagel condensation reaction, resulting in the formation of the desired compound.
Applications De Recherche Scientifique
The compound (2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-1-(3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-21(22-13-5-8-17-6-1-3-9-19(17)22)12-11-16-14-18-7-2-4-10-20(18)24-15-16/h1-4,6-7,9-12,14H,5,8,13,15H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBOQSLCFWNCJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C=CC3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)/C=C/C3=CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

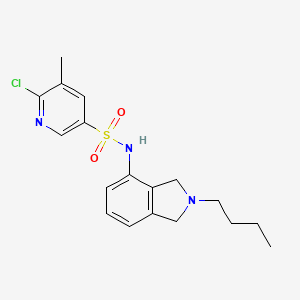


![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)
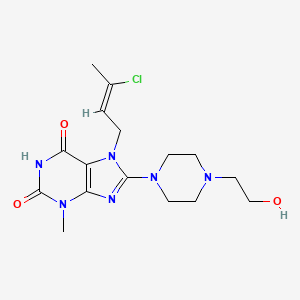
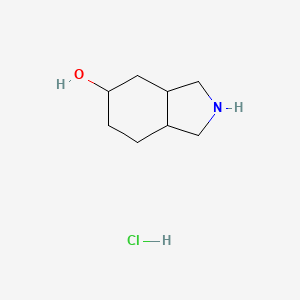
![5-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2791732.png)
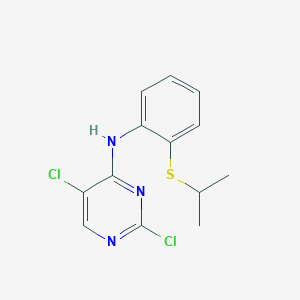
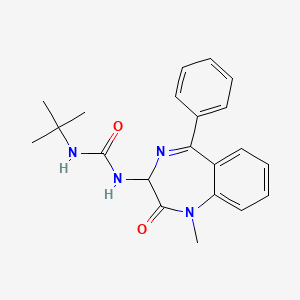
![4-[(3-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2791735.png)

![1-[2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole](/img/structure/B2791739.png)